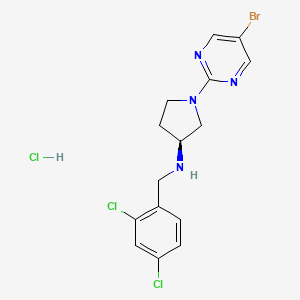
LY 2389575 塩酸塩
概要
説明
LY 2389575 塩酸塩は、代謝型グルタミン酸受容体3 (mGlu3)の選択的で非競合的な負のアロステリックモジュレーターです。 そのIC50値は190ナノモルであり、他の代謝型グルタミン酸受容体よりもmGlu3に対して65倍以上の選択性を示します 。 この化合物は、主にアルツハイマー病やその他の神経変性疾患に関する研究など、科学研究で使用されています .
科学的研究の応用
LY 2389575 hydrochloride has several scientific research applications:
Neurodegenerative Disease Research: It is used to study the role of metabotropic glutamate receptor 3 in neurodegenerative diseases like Alzheimer’s disease.
Psychiatric Research: LY 2389575 hydrochloride is used to investigate the role of metabotropic glutamate receptor 3 in psychiatric disorders, including schizophrenia and depression.
Cell Signaling Studies: The compound is used to study cell signaling pathways involving metabotropic glutamate receptor 3, providing insights into the molecular mechanisms of various cellular processes.
作用機序
LY 2389575 塩酸塩は、代謝型グルタミン酸受容体3に選択的に結合して調節することにより、その効果を発揮します。負のアロステリックモジュレーターとして、グルタミン酸結合部位とは異なる部位に結合し、受容体の活性を低下させるコンフォメーション変化を引き起こします。 この調節は、神経保護と神経毒性に関与するものを含む、下流のシグナル伝達経路に影響を与えます 。 この化合物のアミロイドβ毒性を増幅する能力は、特にアルツハイマー病研究において関連しています .
類似の化合物との比較
LY 2389575 塩酸塩は、代謝型グルタミン酸受容体3に対する高い選択性と、アミロイドβ毒性を増幅する能力においてユニークです。類似の化合物には以下が含まれます。
生化学分析
Biochemical Properties
LY 2389575 hydrochloride interacts with the mGlu3 receptor, a member of the GPCR family C, characterized by a large extracellular amino-terminal domain for binding agonist . It acts as a negative allosteric modulator, meaning it binds to a site on the mGlu3 receptor different from the active site, changing the receptor’s conformation and reducing its activity .
Cellular Effects
In cellular studies, LY 2389575 hydrochloride has been shown to induce an increase in Mrc1 levels in microglial cells . This suggests that it may influence cell signaling pathways and gene expression related to Mrc1. It also amplifies the toxicity of Amyloid beta (Aβ), a peptide that accumulates in the brains of Alzheimer’s disease patients .
Molecular Mechanism
The molecular mechanism of LY 2389575 hydrochloride involves its selective and noncompetitive negative allosteric modulation of the mGlu3 receptor . By binding to a site distinct from the active site on the mGlu3 receptor, it changes the receptor’s conformation and reduces its activity .
準備方法
LY 2389575 塩酸塩の合成には、コアピロリジン構造の調製から始まるいくつかのステップが含まれます。合成経路には通常、以下が含まれます。
ピロリジン環の形成: このステップでは、適切な前駆体を制御された条件下で環化します。
ブロモピリミジン部分の導入: これは、ブロモピリミジン基がピロリジン環に導入される置換反応によって達成されます。
ジクロロベンジル基の付加: このステップでは、別の置換反応によってジクロロベンジル基がピロリジン環に結合されます.
化学反応の分析
LY 2389575 塩酸塩は、いくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成できます。
還元: 還元反応は、化合物の官能基を修飾するために使用できます。
これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
LY 2389575 塩酸塩は、いくつかの科学研究に適用されます。
神経変性疾患研究: これは、アルツハイマー病などの神経変性疾患における代謝型グルタミン酸受容体3の役割を研究するために使用されます。
精神医学研究: LY 2389575 塩酸塩は、統合失調症やうつ病を含む精神障害における代謝型グルタミン酸受容体3の役割を調査するために使用されます.
細胞シグナル伝達研究: この化合物は、代謝型グルタミン酸受容体3を含む細胞シグナル伝達経路を研究するために使用され、さまざまな細胞過程の分子メカニズムに関する洞察を提供します.
類似化合物との比較
LY 2389575 hydrochloride is unique in its high selectivity for metabotropic glutamate receptor 3 and its ability to amplify amyloid beta toxicity. Similar compounds include:
特性
IUPAC Name |
(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrCl2N4.ClH/c16-11-7-20-15(21-8-11)22-4-3-13(9-22)19-6-10-1-2-12(17)5-14(10)18;/h1-2,5,7-8,13,19H,3-4,6,9H2;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIBLLOEUZMCQY-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrCl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















